2-Amino-2'-deoxy-2'-fluoroadenosine
Overview
Description
2-Amino-2'-deoxy-2'-fluoroadenosine is a modified nucleoside analog that has been synthesized through various methods starting from commercially available nucleosides such as guanosine and adenine derivatives. The compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of other fluorinated nucleoside analogs.
Synthesis Analysis
The synthesis of 2-fluoroadenosine, a related compound to 2-Amino-2'-deoxy-2'-fluoroadenosine, has been achieved through different synthetic routes. One method involves the conversion of guanosine to an intermediate azido compound, which is then transformed into 2-fluoroadenosine via the Schiemann reaction with an overall yield of 74% . Another approach starts with 2-fluoroadenine and involves a coupling reaction with a silylated sugar derivative, followed by separation and desilylation of the anomers to yield the desired fluorinated nucleoside . Additionally, 2-aminoadenosine, which can be obtained from guanosine, can be converted into 2-fluoradenosine using a reaction with KNO2/HF/Pyridine, serving as a precursor for further derivatization .
Molecular Structure Analysis
The molecular structure of 2-fluoroadenosine, which is closely related to 2-Amino-2'-deoxy-2'-fluoroadenosine, has been characterized by IR and 1H NMR spectroscopy. These techniques confirmed the structure of the fluorinated aglycone in the synthesized compounds . The precise molecular structure of 2-Amino-2'-deoxy-2'-fluoroadenosine would likely be similar, with the presence of a fluorine atom at the 2' position of the adenosine molecule, which is known to significantly alter the molecule's properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of fluorinated nucleosides typically include silylation, amination, and the Schiemann reaction. The Schiemann reaction is particularly important as it introduces the fluorine atom into the purine ring. The catalytic reduction of azido groups to amino groups is also a key step in obtaining the final product . The reactivity of the fluorine atom in these compounds allows for subsequent chemical modifications, which can be used to create a variety of nucleoside analogs with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2'-deoxy-2'-fluoroadenosine are not explicitly detailed in the provided papers. However, the introduction of a fluorine atom into the nucleoside structure is known to significantly affect the molecule's stability, hydrogen bonding, and overall conformation. These changes can impact the compound's biological activity and its interaction with enzymes and other biomolecules. The synthesis methods described suggest that the compounds can be obtained in good yield and purity, which is essential for their potential use in pharmaceutical applications .
Scientific Research Applications
Polymerization and Properties
2-Amino-2'-deoxy-2'-fluoroadenosine has been studied for its role in polymerization, particularly in the formation of poly(2'-deoxy-2'-fluoroadenylic acid) [poly(Af)]. This process is comparable to the polymerization of poly(A), with poly(Af) exhibiting similar UV absorption spectra and hypochromicity. The polymer forms complexes with poly-(U) and poly(I), showcasing properties akin to poly(A) but distinct from poly(dA) (Ikehara, Fukui, & Kakiuchi, 1978).
Synthesis Techniques
Innovative synthesis methods for 2-Amino-2'-deoxy-2'-fluoroadenosine have been developed, including a strategy involving deaminative fluorination followed by various chemical transformations. This approach enables the creation of potential prodrugs, demonstrating the versatility of this compound in scientific research (Hassan, Shortnacy-Fowler, Montgomery, & Secrist, 2000).
Nucleotide Modifications
Research on uniformly modified phosphorothioate oligonucleotides incorporating 2-Amino-2'-deoxy-2'-fluoroadenosine revealed their high affinity and specificity for RNA targets. This modification enhances duplex stability without compromising base-pair specificity, making it a valuable tool for antisense research (Kawasaki et al., 1993).
Biological Evaluations
The biological effects of various 2-halo-2'-substituted derivatives of 9-beta-D-arabinofuranosyladenine, including 2-Amino-2'-deoxy-2'-fluoroadenosine derivatives, have been explored. These studies are crucial for understanding the compound's potential in antiviral and cytotoxic applications (Secrist, Shortnacy, & Montgomery, 1988).
Antiviral Research
Significant progress has been made in developing derivatives like 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine, showcasing potent activity against human immunodeficiency viruses and low toxicity. This highlights the compound's potential in antiviral therapies (Ohrui, 2006).
properties
IUPAC Name |
(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHYOFBOWTAHZ-DXTOWSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433509 | |
Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2'-deoxy-2'-fluoroadenosine | |
CAS RN |
134444-47-6 | |
Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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